1,2-Benzenedicarboxylic acid, 1-nonyl ester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Benzenedicarboxylic acid, 1-nonyl ester is typically synthesized through the esterification of phthalic anhydride with nonanol. The reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1,2-Benzenedicarboxylic acid, 1-nonyl ester can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form phthalic acid and nonanol.
Oxidation: It can be oxidized to form phthalic acid derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Phthalic acid and nonanol.
Oxidation: Phthalic acid derivatives.
Substitution: Various substituted phthalates depending on the nucleophile used.
Scientific Research Applications
1,2-Benzenedicarboxylic acid, 1-nonyl ester has several applications in scientific research:
Chemistry: Used as a plasticizer in the production of flexible plastics and polymers.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the properties of polymers.
Industry: Widely used in the manufacturing of consumer products such as toys, packaging materials, and medical devices
Mechanism of Action
The mechanism of action of 1,2-Benzenedicarboxylic acid, 1-nonyl ester involves its interaction with cellular components. As a plasticizer, it integrates into polymer matrices, increasing their flexibility and durability. In biological systems, it can interact with hormone receptors, potentially disrupting endocrine functions .
Comparison with Similar Compounds
Similar Compounds
Diisobutyl phthalate (DIBP): Another phthalate ester used as a plasticizer with similar properties but different alkyl chain length.
Diisononyl phthalate (DINP): A phthalate ester with a longer alkyl chain, used in similar applications but with different physical properties.
Dinonyl phthalate (DNP): Similar in structure but with two nonyl groups, used as a plasticizer with different performance characteristics.
Uniqueness
1,2-Benzenedicarboxylic acid, 1-nonyl ester is unique due to its specific alkyl chain length, which provides a balance between flexibility and durability in plastic materials. Its specific interactions with biological systems also make it a compound of interest in toxicological studies .
Properties
Molecular Formula |
C17H23O4- |
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Molecular Weight |
291.4 g/mol |
IUPAC Name |
2-nonoxycarbonylbenzoate |
InChI |
InChI=1S/C17H24O4/c1-2-3-4-5-6-7-10-13-21-17(20)15-12-9-8-11-14(15)16(18)19/h8-9,11-12H,2-7,10,13H2,1H3,(H,18,19)/p-1 |
InChI Key |
LNKHFECVVLVFFE-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)[O-] |
Origin of Product |
United States |
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